

A Comparative Analysis of LS-75 and Clinically Approved PARP Inhibitors

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Compound of Interest

Compound Name: LS-75

Cat. No.: B042276

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This guide provides a comparative overview of the investigational PARP-1 inhibitor **LS-75** against well-established and clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The focus of this comparison is on the biochemical potency and available data, highlighting the distinct profiles of these molecules.

Introduction to PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand DNA breaks (SSBs). In cancer therapy, PARP inhibitors have revolutionized the treatment landscape, especially for tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1 or BRCA2 mutations. By blocking PARP-mediated SSB repair, these inhibitors lead to the accumulation of DNA damage, which in HRR-deficient cells, results in synthetic lethality and tumor cell death.^[1]

Overview of LS-75

LS-75 is identified as a PARP-1 inhibitor with a reported half-maximal inhibitory concentration (IC₅₀) of 18 μ M.^[2] It is also known to be a metabolite of pirenzepine and has been investigated for its neuroprotective and otoprotective properties, demonstrating an ability to cross the blood-brain barrier.^{[2][3]} A radiolabeled version, [¹⁸F]FE-**LS-75**, has been developed for use as a PET imaging agent for PARP1.^{[4][5]} Notably, current publicly available research on

LS-75 has not focused on its anti-cancer efficacy, and there is a lack of data on its activity in cancer cell lines.

Comparative Efficacy Data

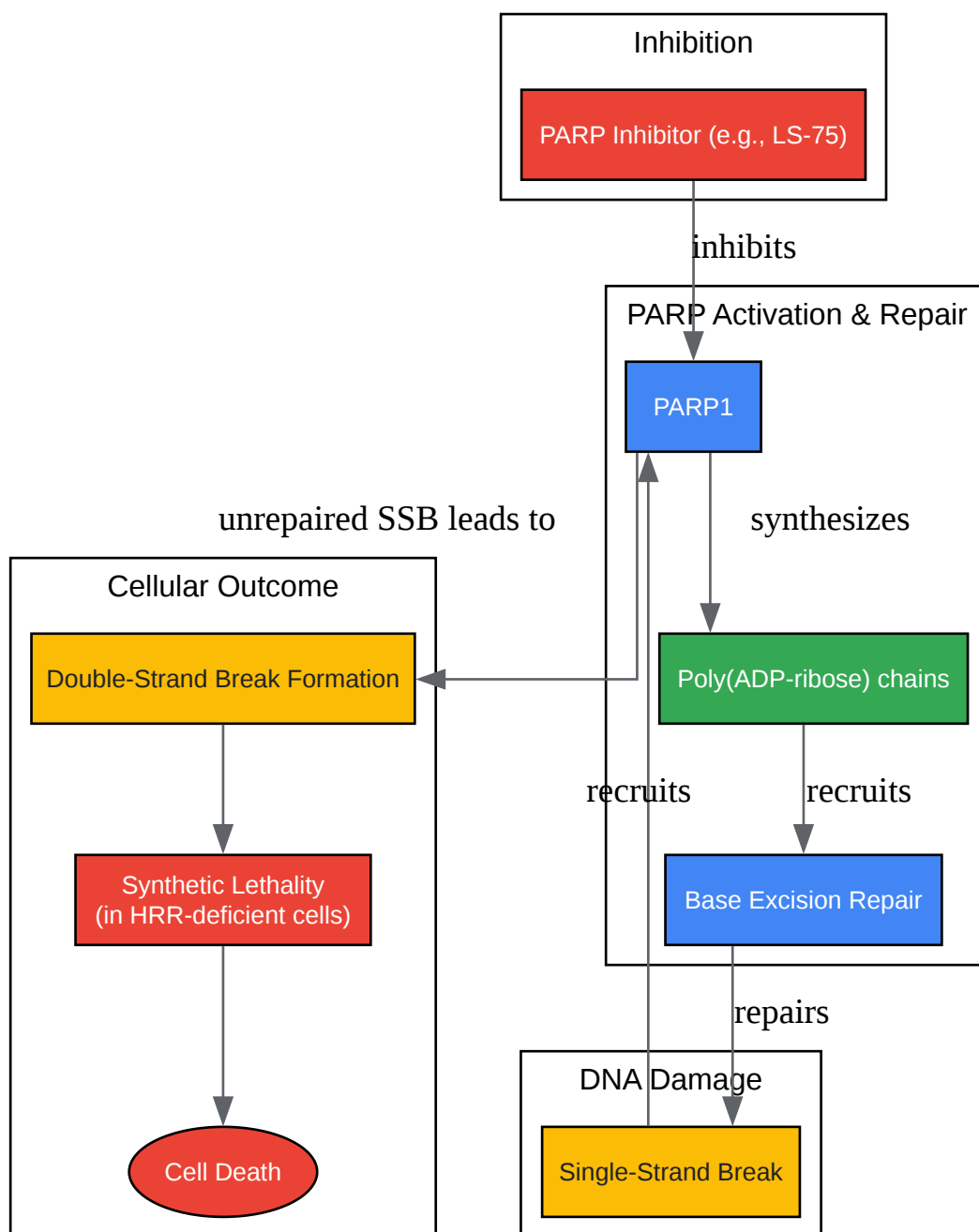
The following table summarizes the available biochemical potency of **LS-75** in comparison to the established PARP inhibitors. It is crucial to note the significant difference in the magnitude of the IC50 values, which indicates the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC50 value signifies a more potent inhibitor.

Inhibitor	PARP-1 IC50	PARP-2 IC50	Primary Application/Notes
LS-75	18 µM[2]	Not Reported	Neuroprotection, Otoprotection, PET Imaging Agent[2][3][4]
Olaparib	1-5 nM[2][4]	1 nM[4]	FDA-approved for Ovarian, Breast, Pancreatic, and Prostate Cancer[1][6]
Rucaparib	1.4 nM (Ki)[2]	Not specified (inhibits PARP-2)[7]	FDA-approved for Ovarian and Prostate Cancer[1][7]
Niraparib	3.8 nM[2][3]	2.1 nM[2][3]	FDA-approved for Ovarian Cancer[1][8]
Talazoparib	0.57 nM[2][9]	Potent inhibitor[9]	FDA-approved for Breast Cancer[5][6]

Note: IC50 values can vary between different assays and experimental conditions. The data presented is for comparative purposes.

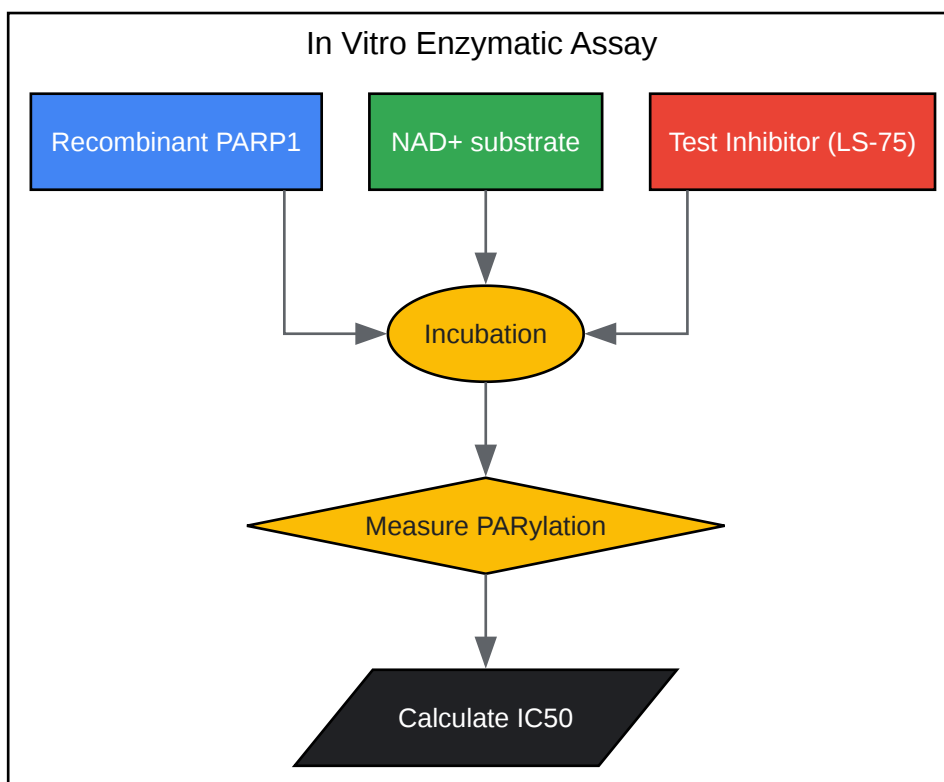
Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.



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Caption: PARP Inhibition Pathway in HRR-deficient cells.



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